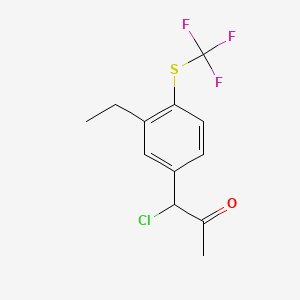

1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chloro group and a 3-ethyl-4-(trifluoromethylthio)phenyl moiety. This compound’s structural complexity arises from the trifluoromethylthio (-SCF₃) and ethyl (-C₂H₅) groups on the phenyl ring, which influence its electronic, steric, and physicochemical properties.

Propriétés

Formule moléculaire |

C12H12ClF3OS |

|---|---|

Poids moléculaire |

296.74 g/mol |

Nom IUPAC |

1-chloro-1-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H12ClF3OS/c1-3-8-6-9(11(13)7(2)17)4-5-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |

Clé InChI |

IEZHGMIEBRAGRB-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C=CC(=C1)C(C(=O)C)Cl)SC(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3-ethyl-4-(trifluoromethylthio)acetophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-ethyl-4-(trifluoromethylthio)acetophenone+SOCl2→1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.

Reduction: 1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-ol.

Oxidation: 1-(3-ethyl-4-(trifluoromethylthio)phenyl)propanoic acid.

Applications De Recherche Scientifique

1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Compounds:

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one (C₁₀H₇Cl₂F₃OS; M = 303.13 g/mol)

- Substituents: Two chloro groups at positions 2 and 4, with a trifluoromethylthio group at position 3.

- Compared to the target compound, the absence of an ethyl group and presence of an additional chloro substituent may reduce steric bulk but increase electron-withdrawing effects.

1-(3-(Trifluoromethyl)phenyl)propan-2-one (Synthesized via hydrolysis and reductive amination)

- Substituent: A single trifluoromethyl (-CF₃) group at the para position.

- Lacks chlorine and ethyl groups, resulting in lower molecular weight and altered lipophilicity.

3-Chloro-1-(thiophen-2-yl)propan-1-one (Synthesized via Friedel-Crafts acylation)

- Backbone: Propan-1-one with a thiophene ring instead of benzene.

- Thiophene’s electron-rich nature contrasts with the electron-deficient trifluoromethylthio-substituted benzene in the target compound.

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (C₁₀H₁₀ClN₂O₂; M = 234.65 g/mol)

- Substituent: Methoxy (-OCH₃) group and hydrazinylidene moiety.

- The hydrazine-derived functional group introduces hydrogen-bonding capabilities absent in the target compound.

Table 1: Substituent and Molecular Properties

| Compound | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 3-Ethyl, 4-SCF₃, 1-Cl | C₁₂H₁₂ClF₃OS | ~308.7* | Chloro, SCF₃, ethyl |

| 1-Chloro-1-(2-Cl-4-SCF₃-phenyl)propan-2-one | 2-Cl, 4-SCF₃, 1-Cl | C₁₀H₇Cl₂F₃OS | 303.13 | Dichloro, SCF₃ |

| 1-(3-CF₃-phenyl)propan-2-one | 3-CF₃ | C₁₀H₇F₃O | 200.16 | CF₃ |

| 3-Chloro-1-(thiophen-2-yl)propan-1-one | Thiophene-2-yl | C₇H₅ClOS | 172.63 | Thiophene, chloro |

| 1-Cl-1-[(4-OCH₃-phenyl)hydrazinylidene]propan-2-one | 4-OCH₃, hydrazinylidene | C₁₀H₁₀ClN₂O₂ | 234.65 | Methoxy, hydrazinylidene |

*Estimated based on structural analogs.

Physicochemical Properties

- Lipophilicity : The target compound’s ethyl and trifluoromethylthio groups likely enhance lipophilicity compared to analogs with smaller substituents (e.g., -CF₃ or -OCH₃) .

- Hydrogen Bonding: Unlike hydrazinylidene derivatives (e.g., ), the target compound lacks hydrogen-bond donors, reducing its solubility in polar solvents.

- Thermal Stability : Trifluoromethylthio groups are thermally stable, suggesting higher decomposition temperatures compared to thiophene-containing analogs .

Activité Biologique

1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, including a chloro group, a trifluoromethylthio group, and a propan-2-one moiety. These characteristics contribute to its distinct chemical reactivity and biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is , with a molecular weight of approximately 264.67 g/mol. The compound's structure is crucial in determining its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClF₃OS |

| Molecular Weight | 264.67 g/mol |

| IUPAC Name | 1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethylthio group enhances the compound's lipophilicity and electron-withdrawing properties, which can influence binding affinity and selectivity.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that similar compounds with trifluoromethylthio substitutions exhibit significant inhibitory effects on dehydrogenases and kinases, which are critical in cancer metabolism and cellular signaling pathways.

- Antimicrobial Activity : Preliminary investigations suggest that 1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, potentially making them candidates for developing new antimicrobial agents .

Case Studies

Several studies have documented the biological effects of compounds related to 1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one:

- Antiviral Activity : A study evaluated the antiviral potential of related chlorinated compounds against viral replication in cell cultures. Results indicated that these compounds could inhibit viral growth by interfering with the virus's ability to replicate within host cells.

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines revealed that structurally similar compounds exhibit varying degrees of cytotoxicity, suggesting that modifications in substituents can significantly affect their anticancer properties .

Research Findings

Research into the biological activity of 1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one has yielded promising results:

- Inhibition Studies : The compound was tested against various enzymes, including those involved in metabolic pathways critical for tumor growth. The inhibition rates were comparable to known inhibitors, suggesting potential for therapeutic applications in oncology.

- Comparative Analysis : A comparative analysis with other fluorinated compounds highlighted that the presence of trifluoromethylthio groups significantly enhances biological activity compared to non-fluorinated analogs .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.